Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate
Overview
Description
Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a butoxycarbonylamino group, and a phenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the butoxycarbonylamino group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Butoxycarbonylamino Group Addition: The butoxycarbonylamino group can be added through a nucleophilic substitution reaction, where a butoxycarbonyl-protected amine reacts with a suitable leaving group on the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohol
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound has a similar butoxycarbonylamino group but differs in the structure of the thiophene ring and the presence of an iodinated phenyl group.
Ethyl eicosapentaenoic acid: Although structurally different, this compound shares the ethyl ester functional group and is used in different applications, such as treating hypertriglyceridemia.
Uniqueness
Its thiophene ring structure, combined with the butoxycarbonylamino and phenyl groups, makes it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-5-11-23-18(21)19-16-14(17(20)22-4-2)12-15(24-16)13-9-7-6-8-10-13/h6-10,12H,3-5,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROKXAPMXVXZCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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